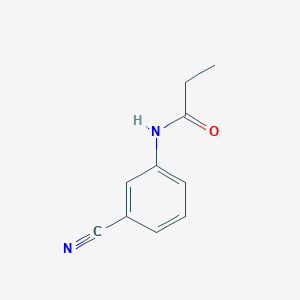

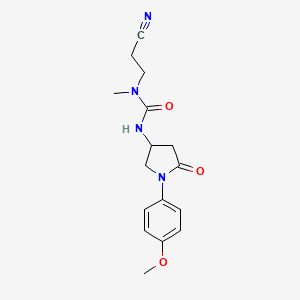

![molecular formula C21H22N4OS2 B2402340 3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-71-5](/img/structure/B2402340.png)

3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain several functional groups and rings, including a butylthio group, an o-tolyl group (a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position ), a 1,2,4-triazole ring, and a benzo[d]thiazol-2(3H)-one ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The o-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position . The benzo[d]thiazol-2(3H)-one ring is a heterocyclic compound containing sulfur and nitrogen .Aplicaciones Científicas De Investigación

Angiotensin II Antagonism

Compounds similar to 3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been studied for their potential as angiotensin II (AII) antagonists. These compounds, including a variety of 4H-1,2,4-triazoles, have demonstrated in vitro and in vivo effectiveness in blocking the AII pressor response, indicating their potential in managing hypertension and related cardiovascular disorders (Ashton et al., 1993).

Anticancer Properties

Studies have explored compounds with a 1,2,4-triazole moiety for their anticancer properties. For instance, derivatives of 4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl, closely related to the chemical structure , showed significant activity against various human tumor cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).

Antitumor Activity

The synthesis and structure of compounds similar to the specified chemical, especially those involving the triazole moiety, have been linked to notable antitumor activities. These activities have been observed against cell lines like Hela, suggesting potential applications in cancer therapy (Ye Jiao et al., 2015).

Antimicrobial and Antioxidant Activities

Derivatives of 4H-1,2,4-triazole, which share a structural resemblance with the compound , have been synthesized and evaluated for their antimicrobial activity against human pathogenic microorganisms and antioxidant activity. These studies indicate potential applications in fighting bacterial infections and oxidative stress-related diseases (Tay et al., 2022).

Plant-Growth Regulatory Activities

Compounds incorporating 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for their plant-growth regulatory activities. This indicates potential applications in agriculture for regulating plant growth and development (Qin et al., 2010).

Propiedades

IUPAC Name |

3-[[5-butylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS2/c1-3-4-13-27-20-23-22-19(25(20)16-10-6-5-9-15(16)2)14-24-17-11-7-8-12-18(17)28-21(24)26/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIVCXRBWZVVLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)

![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)

![1-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2402269.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2402275.png)

![6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B2402276.png)

![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)